5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one
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Overview
Description
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a phenylprop-1-en-1-yl group attached to the pyridazinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one typically involves a multi-step process. One common method starts with the preparation of 2-diethoxyphosphoryl-4-oxoalkanoates, which are then reacted with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates undergo a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylprop-1-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its role as a platelet aggregation inhibitor suggests it may interfere with the signaling pathways involved in platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.
2-Substituted Pyridazin-3(2H)-ones: These compounds have substitutions at the 2-position of the pyridazinone ring, which can significantly alter their chemical and biological properties.
Uniqueness
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is unique due to the presence of the phenylprop-1-en-1-yl group, which may enhance its biological activity and specificity compared to other pyridazinone derivatives. This unique structure could potentially lead to novel therapeutic applications and improved efficacy in various biological contexts.
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(11-4-2-1-3-5-11)7-6-10-8-13(17)15-14-9-10/h1-9H,(H,15,17)/b7-6+ |
InChI Key |
VWZIKFAOFGYHNE-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=O)NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=O)NN=C2 |
Origin of Product |
United States |
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